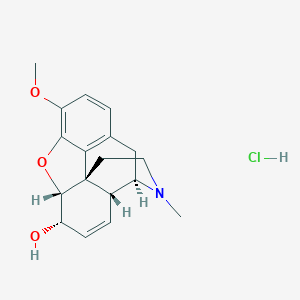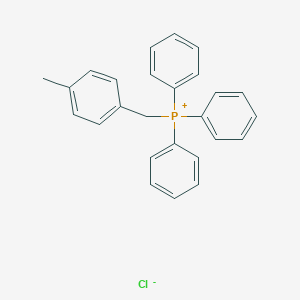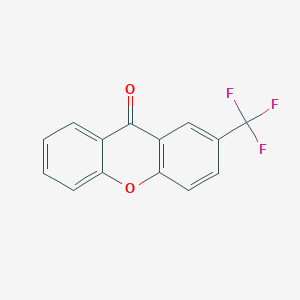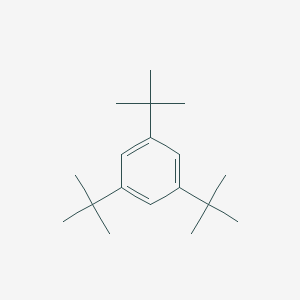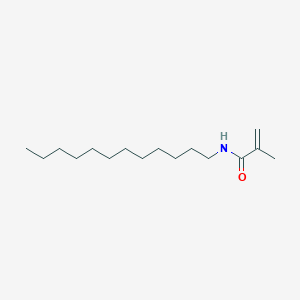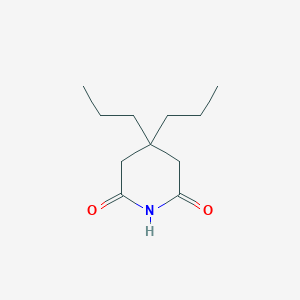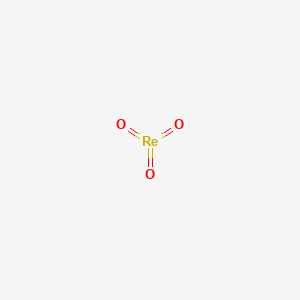
Dihexyl Malonate
Overview
Description
Dihexyl Malonate (also known as Di-2-ethylhexyl Malonate) is an organic compound that is commonly used in chemical synthesis and research applications. It is a colorless liquid with a sweet and slightly fruity odor. The molecular formula for this compound is C14H26O4, and it has a molecular weight of 254.35 g/mol. It is insoluble in water and has a boiling point of 219 °C. This compound is a versatile compound and is widely used in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
1. Neurological Research
Dihexyl Malonate, as a derivative of malonate, is relevant in neurological studies. Malonate is an inhibitor of mitochondrial complex II and is used to study neurodegeneration in conditions like Huntington's disease and ischemic stroke. Research has shown that malonate can induce oxidative stress, cytochrome c release, and apoptotic cell death in human neuroblastoma cells, highlighting its utility in studying neurological damage mechanisms (Gomez-Lazaro et al., 2007).
2. Cardiovascular Research
In cardiovascular research, malonate has been investigated for its role in reducing reperfusion injury. It's shown that malonate given during reperfusion can reduce infarct size in isolated mouse hearts by reducing reactive oxygen species production and mitochondrial permeability transition (Valls-Lacalle et al., 2016).
3. Biocatalysis and Enzyme Research
This compound, particularly its derivative diisopropyl malonate, has been used in kinetic resolution of chiral amines catalyzed by lipase from Candida antarctica. This showcases its potential in the field of enzyme-mediated synthesis, important in pharmaceutical and chemical industries (Szemes et al., 2022).
4. Plant Biology Research
Malonate also plays a role in plant biology research. It has been used to study enzyme inhibitors in plant tissues, providing insights into plant respiration and metabolism (Turner & Hanly, 1947).
5. Metabolic Research
Studies on malonate metabolism in mammalian systems have provided significant insights. It has been used to explore metabolic pathways and enzyme activities in rat tissues, enhancing our understanding of mammalian biochemistry (Nakada et al., 1957).
6. Pharmaceutical Research
This compound derivatives have been investigated for their potential in pharmaceutical applications, such as in the synthesis of β-diketo esters evaluated for anticonvulsant activity. This highlights the compound's relevance in drug discovery and development (Nicholson et al., 1994).
7. Material Science and Chemical Engineering
In material science and chemical engineering, malonate compounds are explored for their utility in complex processes like liquid-liquid extraction of rare-earth ions. Such research contributes to the development of new materials and efficient extraction methods (Rout & Binnemans, 2014).
8. Polymer Science
This compound's utility extends to polymer science, where its derivatives are studied for drug binding and release activities. This is crucial for the development of drug delivery systems and biomedical applications (Undre et al., 2013).
Mechanism of Action
Target of Action
Dihexyl Malonate, similar to its relative Diethyl Malonate , is a type of malonic ester. It is an active methylene compound that primarily targets the alpha carbon atoms adjacent to both carbonyl groups . These alpha carbons are relatively acidic and can be deprotonated by a strong base .
Mode of Action
The mode of action of this compound involves the formation of a carbanion, which is a carbon atom carrying a negative charge . This occurs when the alpha carbons adjacent to the carbonyl groups are deprotonated by a strong base . The resulting carbanion can then undergo nucleophilic substitution on an alkyl halide, leading to the formation of an alkylated compound .
Biochemical Pathways
This compound participates in the acetate-malonate pathway . This pathway is responsible for the biosynthesis of fatty acids and other compounds. The malonic ester synthesis, a key part of this pathway, involves the alkylation of the alpha carbon of malonic esters and their conversion into substituted acetic acids . This process can lead to the formation of a variety of significant pharmaceuticals and natural products .
Pharmacokinetics
It’s known that malonic esters like this compound can be hydrolyzed to remove an ester group, followed by various reactions such as acylation .
Result of Action
The result of this compound’s action is the formation of a substituted acetic acid . This occurs after the di-ester undergoes thermal decarboxylation . The resulting compounds can be used in the synthesis of various pharmaceuticals and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the alpha carbons . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also affect the compound’s action and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dihexyl Malonate, like other malonate derivatives, is known to interact with various enzymes and proteins. It is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle . The inhibition of SDH by this compound can lead to significant changes in cellular metabolism .
Cellular Effects
This compound can have profound effects on cellular processes. For instance, it has been shown to promote adult cardiomyocyte proliferation and heart regeneration . This is achieved through metabolic reprogramming, where this compound influences cell function by altering cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with succinate dehydrogenase (SDH). As a competitive inhibitor, this compound binds to the active site of SDH, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, a single infusion of this compound upon reperfusion in a myocardial infarction model led to a robust regenerative response within 4 weeks after injury . This suggests that this compound has a significant impact on cellular function over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, it was found that a single infusion of this compound upon reperfusion led to significant cardioprotection
Metabolic Pathways
This compound is involved in the acetate-malonate pathway, which is responsible for the biosynthesis of fatty acids . It interacts with various enzymes in this pathway, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a competitive inhibitor of SDH, it is likely that it interacts with various transporters and binding proteins
Subcellular Localization
Given its role in metabolic pathways and its interaction with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell
properties
IUPAC Name |
dihexyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXAJNXSULJYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431505 | |
| Record name | Dihexyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431-37-4 | |
| Record name | Dihexyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 1,3-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




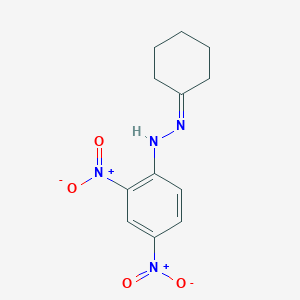

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
